molecular formula C28H32B2O4 B7880448 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Cat. No.: B7880448
M. Wt: 454.2 g/mol
InChI Key: OSXGWTSPWMDJLH-UHFFFAOYSA-N
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Description

“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C28H32B2O4 . It is commonly used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3 .


Chemical Reactions Analysis

This compound is often used as a reagent in Suzuki coupling reactions, which are used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 454.18 . .

Scientific Research Applications

  • Structural Versatility and Crystallization Studies : A study demonstrated the structural versatility of pyrene derivatives including 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, highlighting their ability to form different crystal structures and host-guest compounds. This indicates potential applications in materials science where structural diversity is valuable (Batsanov et al., 2012).

  • Applications in Organic Light-Emitting Diodes (OLEDs) : Researchers have explored the synthesis and fluorescence emission properties of pyrene-based compounds for potential use in OLEDs. These studies suggest that this compound derivatives may be useful in the development of blue-emitting materials for OLED applications (Hu et al., 2010; Hu et al., 2013).

  • Electron Transport Material Synthesis : This compound has been used in the synthesis of electron transport materials (ETMs), demonstrating its utility in the development of materials for electronic applications (Xiangdong et al., 2017).

  • Synthesis of Luminescent Polymers : Research indicates that this compound is used in the synthesis of luminescent polymers, which could have applications in various fields such as sensors and display technologies (Cheon et al., 2005).

  • Detection and Sensing Applications : A derivative of this compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been designed for detecting hydrogen peroxide (H2O2) in living cells, indicating its potential in biochemical sensing applications (Nie et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is a part of organic semiconducting materials and can be used in the synthesis of OLED, PLED, OFET, and Polymer Solar Cells . This suggests potential applications in the field of electronics and renewable energy.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXGWTSPWMDJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B6OC(C(O6)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

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